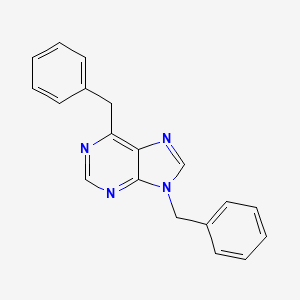

6,9-Dibenzyl-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,9-Dibencil-9H-purina es un derivado de purina caracterizado por la presencia de grupos bencilo en las posiciones 6 y 9 del anillo de purina. Los derivados de purina son conocidos por sus roles significativos en diversos procesos biológicos y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6,9-Dibencil-9H-purina generalmente implica el uso de 2,6-dicloropurina como material de partida. La ruta sintética incluye una secuencia de tres pasos:

Sustitución nucleofílica: La 2,6-dicloropurina sufre una sustitución nucleofílica con bencilamina para introducir los grupos bencilo en las posiciones 6 y 9.

Irradiación de microondas: La reacción se facilita mediante irradiación de microondas, lo que reduce significativamente el tiempo de reacción y mejora el rendimiento.

Purificación: El producto final se purifica mediante técnicas cromatográficas estándar.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 6,9-Dibencil-9H-purina no están bien documentados, el enfoque general implica la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la implementación de sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 6,9-Dibencil-9H-purina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de purina, especialmente en las posiciones 2 y 6.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Bencilamina en presencia de una base como el carbonato de potasio.

Productos principales:

Oxidación: Formación de derivados de alcohol bencílico.

Reducción: Formación de derivados de bencilamina.

Sustitución: Introducción de varios grupos funcionales en el anillo de purina.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de derivados de purina más complejos.

Biología: Investigado por su papel en la modulación de las vías biológicas y como posible agente terapéutico.

Mecanismo De Acción

El mecanismo de acción de 6,9-Dibencil-9H-purina implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: El compuesto se dirige a enzimas involucradas en la síntesis y reparación del ADN, como la dihidrofolato reductasa (DHFR) y la timidilato sintasa (TS).

Vías involucradas: Induce apoptosis en las células cancerosas al interrumpir la vía del folato, lo que lleva al arresto del ciclo celular y a la muerte celular programada.

Compuestos similares:

Derivados de purina 2,6,9-trisustituidos: Estos compuestos tienen patrones de sustitución similares y se han estudiado por sus propiedades anticancerígenas.

Purinas 6,8,9-polisustituidas: Estos derivados se han investigado por sus efectos proapoptóticos en células leucémicas.

Unicidad: 6,9-Dibencil-9H-purina destaca por su patrón de sustitución específico, que imparte actividades biológicas únicas. Su capacidad para inducir apoptosis en células cancerosas la convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapias anticancerígenas.

Comparación Con Compuestos Similares

2,6,9-Trisubstituted Purine Derivatives: These compounds have similar substitution patterns and have been studied for their anticancer properties.

6,8,9-Poly-substituted Purines: These derivatives have been investigated for their pro-apoptotic effects in leukemia cells.

Uniqueness: 6,9-Dibenzyl-9H-purine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies.

Propiedades

Número CAS |

160516-06-3 |

|---|---|

Fórmula molecular |

C19H16N4 |

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

6,9-dibenzylpurine |

InChI |

InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

Clave InChI |

YWMIDKOXBBMSTB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)

![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11833225.png)

![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)

![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)